6-Bromo-1-[(1S)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-methylpropyl]-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester is a complex organic compound with significant potential in scientific research. It is classified under quinoline derivatives, which are known for their diverse biological activities. The compound's unique structure incorporates various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.
The synthesis of 6-Bromo-1-[(1S)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-methylpropyl]-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester typically involves several steps:
Each step requires careful optimization of reaction conditions to ensure high yields and purity of the final product .
The molecular structure of 6-Bromo-1-[(1S)-1-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-2-methylpropyl]-7-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester can be represented using various notations:
CCOC(=O)C1=CN([C@H](CO[Si](C)(C)C(C)(C)C)C(C)C)c2cc(F)c(Br)cc2C1=O
InChI=1S/C23H33BrFNO4Si/c1-5-26-21(24)20(19(25)27-6-2)18(23(29)30)16(17(21)28)15(22(31)32)14(13(12)10(11)9(8)7(14)3/h8,10,12,14,16H,5-7H2,1-4H3/b26-5+
This structure highlights the complexity and functionality provided by various substituents on the quinoline backbone .
The chemical reactivity of this compound can be attributed to its functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for compounds like 6-Bromo-1-[(1S)-... involves several pathways depending on their biological targets:
Understanding these mechanisms is essential for developing effective therapeutic agents based on this compound .
The physical properties of 6-Bromo-1-[(1S)-...] include:
Chemical properties include:
These properties are critical for handling and storage during laboratory use .
6-Bromo-1-[(1S)-...] has several applications in scientific research:
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: